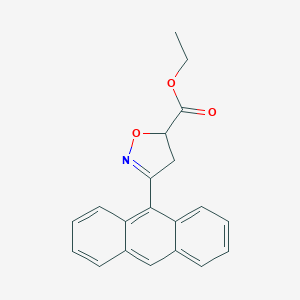![molecular formula C17H14N2O B12916669 N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide CAS No. 63725-09-7](/img/structure/B12916669.png)
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide: is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.306 g/mol It is characterized by a complex structure that includes a phenyl group, a cyclohepta[b]pyrrole ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide typically involves the reaction of 8-amino-3-phenylcyclohepta[b]pyrrole with ethanoic anhydride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
8-amino-3-phenylcyclohepta[b]pyrrole+ethanoic anhydride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like or under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(3-Phenylcyclohepta[b]pyrrole-8-yl)phenylacetamide
- 8-amino-3-phenylcyclohepta[b]pyrrole
Comparison: N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide is unique due to its specific structural features, such as the combination of a phenyl group, a cyclohepta[b]pyrrole ring, and an acetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
63725-09-7 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
N-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)19-16-10-6-5-9-14-15(11-18-17(14)16)13-7-3-2-4-8-13/h2-11,18H,1H3 |
Clé InChI |
SRSPZUSHMBBVAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C=CC=CC2=C1NC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)





![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)

![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)



![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
